![molecular formula C6H9BF3KO B13550135 Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is a chemical compound with the molecular formula C6H9BF3KO. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted borates .
Applications De Recherche Scientifique
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate exerts its effects involves its interaction with specific molecular targets. In the case of Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that facilitates the formation of carbon-carbon bonds through a series of transmetalation and reductive elimination steps . The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(6-oxaspiro[2.5]octan-1-yl)borate: This compound has a similar boron-containing structure but with a different ring size.
Potassium trifluoro(5-methoxycarbonylbicyclo[3.1.1]heptan-1-yl)borate: Another similar compound with a different bicyclic structure.
Uniqueness
Potassium trifluoro(5-oxaspiro[2.4]heptan-1-yl)borate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over reaction outcomes .
Propriétés
Formule moléculaire |
C6H9BF3KO |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
potassium;trifluoro(5-oxaspiro[2.4]heptan-2-yl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)5-3-6(5)1-2-11-4-6;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
ZNAXMDITSCQDJO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC12CCOC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


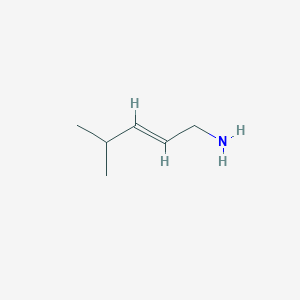
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)

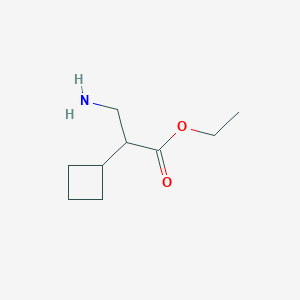
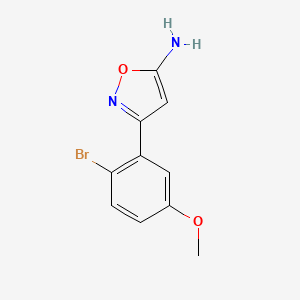
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
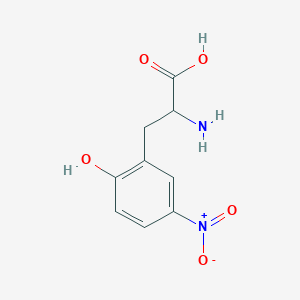
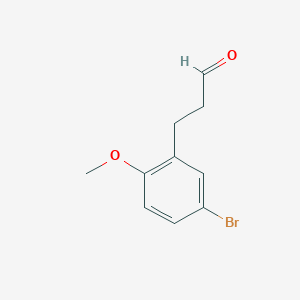
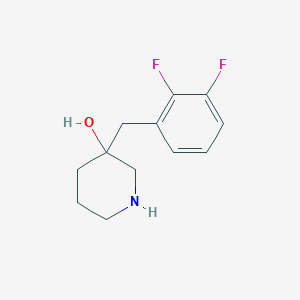
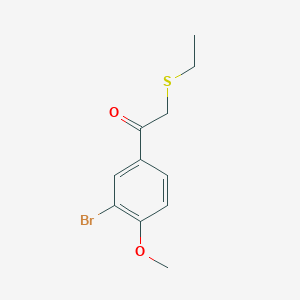
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
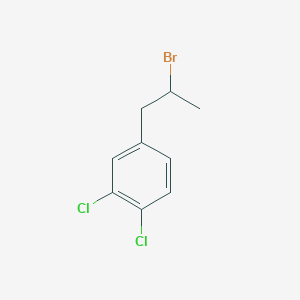
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
